Macitentan

Descripción

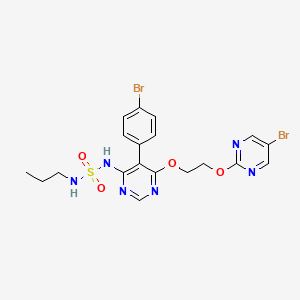

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196063 | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441798-33-0 | |

| Record name | Macitentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-136°C | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Macitentan's Mechanism of Action in Pulmonary Arterial Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance, leading to right ventricular failure and premature death.[1] A key pathway implicated in the pathogenesis of PAH is the endothelin (ET) system.[2] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in patients with PAH.[3] Macitentan is an orally active, potent, dual endothelin receptor antagonist (ERA) developed for the long-term treatment of PAH.[1][4] It is indicated to reduce the morbidity in patients with WHO Functional Class II or III PAH. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Endothelin Receptor Antagonism

This compound exerts its therapeutic effect by acting as an antagonist at both endothelin receptor subtype A (ET-A) and subtype B (ET-B). By blocking these receptors, this compound prevents the binding of ET-1, thereby inhibiting its downstream pathological effects which include vasoconstriction and cellular proliferation.

The ET-A receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and proliferation. The ET-B receptors are found on both endothelial cells and smooth muscle cells. On endothelial cells, ET-B receptors mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. However, in PAH, there is an upregulation of ET-B receptors on smooth muscle cells, which also contributes to vasoconstriction and proliferation. Therefore, the dual antagonism of both ET-A and ET-B receptors by this compound provides a comprehensive blockade of the deleterious effects of ET-1 in the pulmonary vasculature.

This compound is characterized by its high affinity for and sustained binding to the endothelin receptors, which differentiates it from other ERAs. This sustained receptor occupancy is attributed to its slow receptor dissociation kinetics. This property may contribute to a more effective and sustained blockade of ET-1 signaling in tissues.

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to a pharmacologically active metabolite, ACT-132577. This active metabolite also acts as a dual endothelin receptor antagonist and contributes to the overall therapeutic effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, ACT-132577.

Table 1: Receptor Binding and Potency

| Compound | Target Receptor | Binding Affinity (IC50, nM) | Functional Potency (Kb, nM) | Receptor Occupancy Half-Life (ROt1/2, minutes) | ET-A/ET-B Selectivity Ratio |

| This compound | ET-A | 0.5 ± 0.2 | 0.14 | 17 | ~50 |

| ET-B | 391 ± 182 | - | - | ||

| ACT-132577 | ET-A | - | - | - | ~16 |

| ET-B | - | - | - | ||

| Bosentan | ET-A | - | 1.1 | 1.17 (70 seconds) | ~20 |

| Ambrisentan | ET-A | - | 0.12 | 0.67 (40 seconds) | >200 |

Table 2: Pharmacokinetic Properties

| Parameter | This compound | ACT-132577 (Active Metabolite) |

| Time to Cmax (tmax) | 8 - 30 hours | - |

| Elimination Half-life (t1/2) | ~16 hours | ~48 hours |

| Protein Binding | >99% | >99% |

| Metabolism | Primarily by CYP3A4 | - |

Table 3: Key Efficacy Outcomes from the SERAPHIN Trial (this compound 10 mg vs. Placebo)

| Endpoint | Result | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint (Morbidity & Mortality) | 45% risk reduction | 0.55 (0.39-0.76) | <0.0001 |

| PAH-Related Death or Hospitalization | 50% risk reduction | 0.50 (0.34-0.75) | <0.001 |

| Change in 6-Minute Walk Distance (6MWD) at Month 6 | Mean increase of 22 meters relative to placebo | - | - |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are representative of the standard procedures used in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the ET-A and ET-B receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to ET-A and ET-B receptors.

Materials:

-

Cell membranes from cells overexpressing human ET-A or ET-B receptors.

-

Radioligand: [125I]ET-1.

-

This compound (test compound).

-

Non-specific binding control: Unlabeled ET-1.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microplate, combine the cell membranes, [125I]ET-1 (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a high concentration of unlabeled ET-1 (for non-specific binding).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the ET-1-induced increase in intracellular calcium.

Objective: To determine the functional potency of this compound as an antagonist of ET-A and ET-B receptors by measuring its ability to block ET-1-induced calcium mobilization.

Materials:

-

Cells endogenously expressing ET-A and/or ET-B receptors (e.g., human pulmonary arterial smooth muscle cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound (test compound).

-

ET-1 (agonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed the cells in a black-walled, clear-bottom microplate and culture until confluent.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add ET-1 to the wells to stimulate calcium release and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the response as a percentage of the maximal ET-1 response against the logarithm of the this compound concentration to determine the half-maximal effective concentration (EC50) or the inhibitory constant (Kb).

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides another measure of Gq-coupled receptor activation, which is the signaling pathway for both ET-A and ET-B receptors.

Objective: To quantify the antagonistic effect of this compound on ET-1-induced activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate (IP1).

Materials:

-

Cells expressing ET-A or ET-B receptors.

-

IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).

-

This compound (test compound).

-

ET-1 (agonist).

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells in a suitable microplate and culture overnight.

-

Pre-treat the cells with a dilution series of this compound in stimulation buffer for a specified time.

-

Stimulate the cells with ET-1 (at a concentration that gives a submaximal response, e.g., EC80) in the presence of LiCl and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

Calculate the IP1 concentration based on a standard curve.

-

Plot the IP1 concentration against the logarithm of the this compound concentration to determine its IC50.

Clinical Evidence: The SERAPHIN Trial

The efficacy and safety of this compound in patients with PAH were demonstrated in the landmark Phase III, multicenter, double-blind, placebo-controlled, event-driven SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome) trial.

Study Design:

-

742 patients with symptomatic PAH were randomized in a 1:1:1 ratio to receive placebo, this compound 3 mg, or this compound 10 mg once daily.

-

The primary endpoint was the time to the first occurrence of a composite of morbidity and mortality events, including death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.

-

The study was event-driven, meaning it continued until a prespecified number of primary endpoint events had occurred.

Key Findings:

-

This compound 10 mg significantly reduced the risk of the primary composite endpoint of morbidity and mortality by 45% compared with placebo.

-

The beneficial effect of this compound was observed in patients who were treatment-naïve for PAH as well as in those receiving background therapy with phosphodiesterase-5 inhibitors or prostanoids.

-

This compound was generally well-tolerated, with the most common adverse events being headache, nasopharyngitis, and anemia.

Conclusion

This compound is a potent, orally active, dual endothelin receptor antagonist with a mechanism of action that is well-suited for the treatment of PAH. Its high affinity, sustained receptor binding, and the contribution of its active metabolite result in a comprehensive and durable blockade of the endothelin system. The robust clinical data from the SERAPHIN trial have firmly established the efficacy and safety of this compound in reducing disease progression and improving long-term outcomes for patients with PAH. This technical guide provides a detailed overview of the core principles underlying the therapeutic action of this compound, which should be a valuable resource for researchers and clinicians in the field of pulmonary hypertension.

References

- 1. SERAPHIN haemodynamic substudy: the effect of the dual endothelin receptor antagonist this compound on haemodynamic parameters and NT-proBNP levels and their association with disease progression in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Medicinal Chemistry of Macitentan: A Technical Guide

Introduction

Macitentan, marketed under the brand name Opsumit, is an orally active, potent dual endothelin (ET) receptor antagonist (ERA) approved for the long-term treatment of pulmonary arterial hypertension (PAH)[1][2][3][4]. PAH is a devastating chronic disease characterized by progressive vascular remodeling and occlusion of the pulmonary arterioles, leading to elevated pulmonary vascular resistance, right-sided heart failure, and premature death[5]. The endothelin system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), is a key contributor to the pathogenesis of PAH. This compound was developed through a medicinal chemistry program aimed at improving upon the first-generation dual ERA, bosentan, with a focus on enhancing efficacy and safety. This technical guide provides an in-depth overview of the discovery, mechanism of action, medicinal chemistry, and clinical development of this compound.

The Endothelin Signaling Pathway and this compound's Mechanism of Action

The endothelin system plays a crucial role in vascular homeostasis. In PAH, this system is upregulated, contributing to vasoconstriction and vascular remodeling. ET-1 exerts its effects by binding to two G-protein-coupled receptor subtypes: ET-A and ET-B.

-

ET-A Receptors: Predominantly located on vascular smooth muscle cells and cardiomyocytes. Their activation leads to potent and sustained vasoconstriction and proliferation of smooth muscle cells.

-

ET-B Receptors: Found on both vascular smooth muscle cells (mediating vasoconstriction) and endothelial cells. On endothelial cells, ET-B receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and also plays a role in clearing circulating ET-1.

This compound is a dual antagonist that blocks the binding of ET-1 to both ET-A and ET-B receptors. By inhibiting these pathways, this compound counteracts the detrimental effects of elevated ET-1 levels in PAH patients, leading to vasodilation and antiproliferative effects. While it is a dual antagonist, this compound exhibits a 50-fold increased selectivity for the ET-A receptor subtype compared to the ET-B subtype. The therapeutic benefit is thought to be primarily derived from the blockade of ET-A receptors, which reduces vasoconstriction and smooth muscle cell proliferation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. This compound for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Macitentan: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Macitentan, a potent dual endothelin (ET) receptor antagonist, has emerged as a key therapeutic agent in the management of pulmonary arterial hypertension (PAH). Its efficacy is underpinned by a well-characterized preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile. This technical guide provides a comprehensive overview of the core preclinical data, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development.

Pharmacodynamics: Dual Antagonism of the Endothelin Pathway

This compound exerts its therapeutic effects by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1] These receptors are G-protein coupled and, upon activation by ET-1, trigger a signaling cascade through phospholipase C (PLC), leading to downstream effects that include vasoconstriction and smooth muscle cell proliferation.[1] By antagonizing both receptor subtypes, this compound effectively mitigates these pathological processes that are central to the pathophysiology of PAH.[2][3]

Signaling Pathway of Endothelin Receptor Antagonism by this compound

Caption: this compound blocks ET-1 binding to ETA and ETB receptors, inhibiting the PLC pathway.

Preclinical Pharmacodynamic Efficacy

The in vivo efficacy of this compound has been demonstrated in various preclinical models of hypertension.

Experimental Protocol: Hypertensive Rat Models

Studies utilized conscious, hypertensive Dahl salt-sensitive rats for systemic hypertension and bleomycin-treated rats for pulmonary hypertension.[4] Dose-response curves were established for this compound and compared with another dual ETA/ETB receptor antagonist, bosentan. To assess maximal efficacy, this compound was administered on top of a maximally effective dose of bosentan, and vice versa.

Key Pharmacodynamic Findings

In hypertensive Dahl salt-sensitive rats, a 30 mg/kg dose of this compound resulted in a further 19 mm Hg decrease in mean arterial blood pressure (MAP) when administered on top of a 100 mg/kg dose of bosentan. Conversely, bosentan did not produce an additional MAP decrease when given on top of this compound.

In a pulmonary hypertension model using bleomycin-treated rats, this compound at 30 mg/kg further decreased mean pulmonary artery pressure (MPAP) by 4 mm Hg on top of a maximal dose of bosentan. Similar to the systemic hypertension model, bosentan did not lead to a further reduction in MPAP when administered after this compound. These findings suggest that this compound achieves a more pronounced and sustained blockade of endothelin receptors in vivo.

Another study using the monocrotaline-induced pulmonary hypertension model in rats demonstrated that this compound treatment (30 mg/kg/day initiated on day 11 post-monocrotaline injection) significantly improved hemodynamic parameters compared to the vehicle-treated group.

Pharmacokinetics: A Cross-Species Overview

The pharmacokinetic profile of this compound and its primary active metabolite, ACT-132577, has been characterized in rats and dogs. This compound is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 to form ACT-132577.

Experimental Protocol: Pharmacokinetic Studies

Single-dose pharmacokinetic profiles were determined in Wistar rats and Beagle dogs. Intravenous doses ranged from 0.1 to 3 mg/kg, while oral doses were assessed over a range of 0.3 to 30 mg/kg. Multiple-dose pharmacokinetics were evaluated as part of 4-week toxicity studies, with once-daily oral administration.

Table 1: Single-Dose Pharmacokinetics of this compound in Rats

| Parameter | 1 mg/kg IV (Male) | 3 mg/kg PO (Male) | 1 mg/kg IV (Female) | 3 mg/kg PO (Female) |

| Cmax (ng/mL) | - | 350 ± 60 | - | 1180 ± 220 |

| Tmax (h) | - | 4.0 ± 2.0 | - | 6.0 ± 0.0 |

| AUC (ng·h/mL) | 2100 ± 200 | 2200 ± 300 | 7900 ± 1200 | 12900 ± 1900 |

| t½ (h) | 4.6 ± 0.5 | 5.0 ± 0.5 | 5.8 ± 0.6 | 6.2 ± 0.4 |

| Bioavailability (%) | - | ~30 | - | ~30 |

| Vss (L/kg) | 1.2 - 1.6 | - | 1.4 | - |

| CL (mL/min/kg) | 6.5 - 8.2 | - | 2.1 ± 0.3 | - |

Data compiled from multiple sources.

Table 2: Single-Dose Pharmacokinetics of this compound in Dogs

| Parameter | 1 mg/kg IV | 3 mg/kg PO |

| Cmax (ng/mL) | - | 1200 ± 200 |

| Tmax (h) | - | 2.0 ± 0.0 |

| AUC (ng·h/mL) | 2400 ± 300 | 6600 ± 1000 |

| t½ (h) | 5.1 ± 0.4 | 5.0 ± 0.3 |

| Bioavailability (%) | - | ~80 |

| Vss (L/kg) | 0.9 ± 0.1 | - |

| CL (mL/min/kg) | 6.8 ± 0.8 | - |

Data compiled from multiple sources.

Pharmacokinetics of the Active Metabolite: ACT-132577

The primary active metabolite of this compound, ACT-132577, also demonstrates dual endothelin receptor antagonism, although it is approximately fivefold less potent than the parent compound. However, due to its significantly longer half-life of about 48 hours in rats, ACT-132577 is prone to accumulation upon repeated dosing and contributes significantly to the overall therapeutic effect.

Table 3: Pharmacokinetics of ACT-132577 in Rats after Oral Administration of this compound (15 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 450 ± 80 |

| Tmax (h) | 24.0 ± 0.0 |

| AUC (ng·h/mL) | 28000 ± 4000 |

| t½ (h) | ~48 |

Data from a study in rats.

Experimental Workflow: Preclinical Pharmacokinetic and Pharmacodynamic Assessment

Caption: Workflow for preclinical PK/PD assessment of this compound.

Conclusion

The preclinical data for this compound robustly support its clinical utility in pulmonary arterial hypertension. Its dual endothelin receptor antagonism, favorable pharmacokinetic profile characterized by a long-acting active metabolite, and demonstrated efficacy in relevant animal models of systemic and pulmonary hypertension provide a strong foundation for its therapeutic application. This guide offers a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's preclinical properties and informing future investigations in this therapeutic area.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endothelin receptor antagonist this compound for the treatment of pulmonary arterial hypertension: A cross‐species comparison of its cytochrome P450 induction pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound for pulmonary hypertension: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

Macitentan's Dual Endothelin Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of macitentan, a dual endothelin (ET) receptor antagonist targeting both the endothelin A (ETA) and endothelin B (ETB) receptors. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways and workflows to support further research and development in this area.

Introduction to this compound and the Endothelin System

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: ETA and ETB.[2][3]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 mediates vasoconstriction and cellular proliferation.[2]

-

ETB Receptors: Found on both endothelial and smooth muscle cells. Endothelial ETB receptors are involved in the clearance of ET-1 and mediate the release of vasodilators such as nitric oxide and prostacyclin. Smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.

This compound is an orally active, potent, non-peptide dual endothelin receptor antagonist. By blocking both ETA and ETB receptors, this compound inhibits the deleterious effects of elevated ET-1 levels, leading to vasodilation and antiproliferative effects. A key feature of this compound is its sustained receptor binding and enhanced tissue penetration, which differentiates it from other endothelin receptor antagonists (ERAs). This compound is metabolized to a pharmacologically active metabolite, ACT-132577, which also contributes to its therapeutic effect.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound and its active metabolite, ACT-132577, as well as comparative data for other ERAs.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Inhibitory Potency (IC50) of this compound and ACT-132577

| Compound | Receptor | Ki (nM) | IC50 (nM) |

| This compound | ETA | - | 0.5 |

| ETB | - | 391 | |

| ACT-132577 | ETA | - | 3.4 |

| ETB | - | 987 |

Table 2: Functional Antagonism (Kb) and Receptor Occupancy of this compound and Other ERAs in Human Pulmonary Artery Smooth Muscle Cells (PASMCs)

| Compound | Kb (nM) | Receptor Occupancy Half-Life (ROt1/2) |

| This compound | 0.14 | 17 minutes |

| Ambrisentan | 0.12 | 40 seconds |

| Bosentan | 1.1 | 70 seconds |

Table 3: Hemodynamic Effects of this compound in the SERAPHIN Trial (Month 6)

| Parameter | Placebo (n=68) | This compound 3 mg (n=62) | This compound 10 mg (n=57) |

| Mean Right Atrial Pressure (mRAP, mmHg) | Baseline: 7.0 | Baseline: 8.0 | Baseline: 7.0 |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | Baseline: 52.0 | Baseline: 54.0 | Baseline: 52.3 |

| Pulmonary Vascular Resistance (PVR, dyn·sec/cm^5) | Baseline: 800 | Baseline: 785 | Baseline: 789 |

| Cardiac Index (CI, L/min/m^2) | Baseline: 2.49 | Baseline: 2.23 | Baseline: 2.47 |

| Mixed Venous Oxygen Saturation (SvO2, %) | Baseline: 66.0 | Baseline: 64.5 | Baseline: 66.5 |

Note: Overall, hemodynamic parameters improved at Month 6 with this compound and worsened with placebo. Beneficial treatment effects with this compound were statistically significant (P < 0.05) for PVR and CI for both subgroups.

Table 4: Improvement in WHO Functional Class with this compound (Pooled Data from Randomized Controlled Trials)

| This compound Group | Control Group | |

| Percentage of Patients with Improvement | 19.61% | 14.93% |

Note: The difference in the percentage of patients with improvement in WHO Functional Class did not reach statistical significance in this meta-analysis (RR 1.32, 95% CI 0.99 to 1.74; P = 0.06).

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the dual endothelin receptor antagonism of this compound.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for its receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its metabolites for ETA and ETB receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors (e.g., CHO cells) or from tissues known to express these receptors. The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or its metabolites).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist.

-

Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

-

General Protocol:

-

Cell Culture and Loading: Adherent cells expressing endothelin receptors (e.g., human PASMCs or recombinant cell lines) are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound or other antagonists for a defined period.

-

Agonist Stimulation and Signal Detection: The cells are then stimulated with a fixed concentration of ET-1. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory potency of the antagonist is determined by calculating the concentration that produces 50% inhibition of the agonist response (IC50). The functional inhibition constant (Kb) can be calculated from the IC50 value.

-

-

Objective: To measure the antagonism of ET-1-induced Gq protein signaling by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

-

General Protocol:

-

Cell Culture and Antagonist Incubation: Cells expressing endothelin receptors are cultured and pre-incubated with different concentrations of this compound.

-

Agonist Stimulation: The cells are stimulated with ET-1 for a specific duration.

-

Cell Lysis and IP1 Detection: The cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, typically a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curves for the antagonist are generated to determine its inhibitory potency.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the endothelin signaling pathway and a generalized workflow for characterizing an endothelin receptor antagonist.

Caption: Endothelin-1 signaling pathway.

Caption: Workflow for ERA characterization.

Conclusion

This compound's dual antagonism of ETA and ETB receptors, combined with its favorable pharmacokinetic properties of sustained receptor occupancy and tissue penetration, provides a robust mechanism for counteracting the pathological effects of endothelin-1 in diseases such as pulmonary arterial hypertension. The quantitative data from in vitro and clinical studies consistently demonstrate its potent and effective profile. The experimental methodologies outlined provide a framework for the continued investigation and characterization of novel endothelin receptor antagonists. This comprehensive guide serves as a valuable resource for professionals in the field, facilitating a deeper understanding of this compound's core pharmacology and its clinical implications.

References

Preclinical development and discovery of Macitentan

An In-depth Technical Guide to the Preclinical Development and Discovery of Macitentan

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Opsumit®) is an orally active, potent dual endothelin receptor antagonist (ERA) approved for the long-term treatment of pulmonary arterial hypertension (PAH).[1] Its discovery was the result of a tailored medicinal chemistry program aimed at improving upon the efficacy and safety profiles of existing ERAs, such as bosentan.[2][3] The development of this compound focused on optimizing key properties, including tissue penetration and receptor binding kinetics, to achieve a more effective and sustained blockade of the endothelin (ET) system, a critical pathway in the pathophysiology of PAH.[2][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies that underpinned the discovery and development of this compound.

Mechanism of Action: Targeting the Endothelin System

The endothelin system plays a central role in the pathogenesis of PAH. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in patients with PAH. ET-1 mediates its detrimental effects by binding to two G-protein-coupled receptor subtypes: ETA and ETB.

-

ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.

-

ETB Receptors: Found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where they contribute to vasodilation via nitric oxide and prostacyclin release and also facilitate the clearance of circulating ET-1.

This compound is a dual antagonist, blocking the binding of ET-1 to both ETA and ETB receptors. This dual blockade inhibits the downstream signaling pathways responsible for vasoconstriction and the pathological vascular remodeling characteristic of PAH. While it blocks both receptors, this compound exhibits a higher selectivity for the ETA subtype. The sustained receptor occupancy of this compound results in a non-competitive, insurmountable antagonism, which provides a more effective blockade compared to competitive antagonists.

Caption: Endothelin-1 signaling pathway and this compound's mechanism of action.

Discovery and Lead Optimization

The discovery of this compound began with structural modifications of bosentan, the first dual ERA approved for PAH. The goal was to identify a novel antagonist with superior in vivo efficacy, which was achieved by focusing on physicochemical properties that enhance tissue penetration and receptor binding characteristics. This led to the exploration of alkyl sulfamide substituted pyrimidines, a chemical series from which this compound (compound 17 in the original publication) was identified as the lead candidate. The compound profiling cascade prioritized in vivo experiments to directly assess efficacy and safety, a departure from conventional approaches that heavily rely on initial in vitro screening.

Caption: this compound's drug discovery and development workflow.

Preclinical Pharmacology: In Vitro Characterization

In vitro studies were crucial for defining this compound's potency, selectivity, and unique receptor binding properties. These assessments demonstrated that this compound is a potent dual antagonist with significantly higher affinity for the ETA receptor and a slower receptor dissociation rate compared to other ERAs.

Data Presentation: In Vitro Potency and Selectivity

The inhibitory potency of this compound and its active metabolite, ACT-132577, was determined in functional assays.

| Compound | Target Receptor | Potency (IC50) | ETA/ETB Potency Ratio | Reference |

| This compound | ETA | - | ~50 | |

| ETB | - | |||

| ACT-132577 | ETA | ~5-fold less potent than this compound | ~16 | |

| ETB | - |

Note: Specific IC50 values are not consistently reported across general reviews; the focus is on the potency ratio and relative potency of the metabolite.

A key finding was this compound's slow receptor association rate and long receptor occupancy half-life (~17 minutes), which contrasts sharply with the rapid dissociation of bosentan (~70 seconds) and ambrisentan (~40 seconds). This kinetic profile underpins its insurmountable antagonism, providing a more durable blockade of ET-1 signaling.

Experimental Protocols

-

Objective: To determine the affinity of the antagonist for ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

-

Incubation: A constant concentration of a radiolabeled ET-1 ligand (e.g., [125I]ET-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

-

-

Objective: To measure the functional potency of the antagonist by assessing its ability to inhibit ET-1-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: Cells expressing ETA or ETB receptors are seeded into microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: The plate is placed in a FLIPR instrument, and ET-1 (the agonist) is added to stimulate the receptors.

-

Signal Detection: The instrument measures the transient increase in intracellular calcium concentration by detecting changes in fluorescence intensity.

-

Data Analysis: Dose-response curves are generated, and the IC50 value (the concentration of antagonist that produces 50% inhibition of the agonist response) is determined.

-

Preclinical Pharmacology: In Vivo Efficacy

The efficacy of this compound was evaluated in established animal models of hypertension and PAH. The monocrotaline (MCT)-induced PAH model in rats was a key platform for demonstrating its therapeutic potential. In these models, this compound produced a dose-dependent decrease in mean arterial blood pressure and showed superior efficacy in reducing the pathological markers of PAH compared to other ERAs.

Data Presentation: Efficacy in Monocrotaline Rat Model

Studies showed that this compound treatment, even when initiated after the establishment of PAH, could retard disease progression and improve key hemodynamic and cardiac parameters.

| Parameter | Control (CON) | Monocrotaline (MCT) | MCT + this compound (MACI) | Day of Measurement | Reference |

| Max Pulmonary Velocity (m/s) | 1.15 ± 0.15 | 1.04 ± 0.10 | 0.99 ± 0.18 | Day 7 | |

| Pulmonary Artery Acceleration Time (ms) | - | 17.55 ± 1.56 | 22.55 ± 1.00 | Day 21 | |

| Pulmonary Artery Deceleration (m/s²) | - | 34.72 ± 3.72 | 17.30 ± 1.89 | Day 21 | |

| RV Wall Thickness (cm) | - | 0.13 ± 0.1 | 0.10 ± 0.1 | Day 21 | |

| QT Interval (ms) | - | 85 ± 13 | 71 ± 14 | Day 21 |

Data from a study where this compound (30 mg/kg/day) was initiated on day 11 after MCT injection.

Experimental Protocols

-

Objective: To induce PAH in rats to evaluate the therapeutic efficacy of a test compound.

-

Methodology:

-

Disease Induction: Healthy rats (e.g., Sprague-Dawley) receive a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg). This induces progressive pulmonary vascular remodeling, leading to severe PAH and right ventricular dysfunction over 3-4 weeks.

-

Group Allocation: Animals are divided into groups: a control group (e.g., saline injection), an MCT-only group, and an MCT + this compound treatment group.

-

Drug Administration: this compound is administered orally, often starting after PAH is established (e.g., day 7 or 11 post-MCT injection) to model a therapeutic intervention.

-

Monitoring: Disease progression and drug efficacy are monitored serially using non-invasive techniques like echocardiography (to measure pulmonary artery hemodynamics and right ventricular dimensions/function) and electrocardiograms (ECGs).

-

Terminal Endpoint Analysis: At the end of the study, animals are euthanized. The heart is excised to measure right ventricular hypertrophy (e.g., Fulton index: ratio of right ventricle weight to left ventricle plus septum weight). Lung tissue may be collected for histological analysis of vascular remodeling.

-

Caption: Experimental workflow for the monocrotaline-induced PAH model.

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetic studies in animals and early human trials characterized this compound as a slowly absorbed compound with a long elimination half-life, supporting once-daily dosing. It is extensively protein-bound and is metabolized primarily by the cytochrome P450 system.

Data Presentation: Pharmacokinetic Parameters (Human Data)

| Parameter | This compound | ACT-132577 (Active Metabolite) | Reference |

| Tmax (median) | ~8 - 30 hours | ~30 hours | |

| t1/2 (apparent) | ~16 hours | ~48 hours | |

| Plasma Protein Binding | >99% (mainly albumin) | >99% | |

| Volume of Distribution (Vd) | 40 - 50 L | - |

This compound is metabolized via oxidative depropylation, mainly by CYP3A4, to form the pharmacologically active metabolite ACT-132577. While this metabolite is approximately five times less potent than the parent drug, its long half-life and high plasma concentrations contribute significantly to the overall therapeutic effect.

Conclusion

The preclinical development of this compound was a deliberate and successful effort to engineer a superior endothelin receptor antagonist. The discovery program's focus on optimizing for in vivo efficacy and tissue penetration, combined with favorable pharmacokinetics and a unique, insurmountable receptor binding profile, distinguished this compound from its predecessors. Extensive in vitro characterization and validation in robust animal models of pulmonary hypertension provided a strong scientific foundation for its progression into clinical trials, ultimately leading to its approval as a cornerstone therapy for patients with PAH.

References

The Pharmacological Profile of ACT-132577: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-132577, also known as aprocitentan, is the major and pharmacologically active metabolite of the dual endothelin receptor antagonist (ERA), macitentan.[1][2] this compound is approved for the treatment of pulmonary arterial hypertension (PAH).[1][3] ACT-132577 itself is a potent, orally active dual antagonist of endothelin (ET) receptors, ETA and ETB, and has been developed for the treatment of resistant hypertension.[1] This technical guide provides an in-depth overview of the pharmacological properties of ACT-132577, including its receptor binding characteristics, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a significant role in various cardiovascular diseases through its interaction with ETA and ETB receptors. Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells mediate vasodilation via nitric oxide and prostacyclin release and are also involved in the clearance of ET-1. In pathological states, the effects of ET-1 contribute to elevated blood pressure and end-organ damage.

ACT-132577 exerts its pharmacological effect by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors. This dual antagonism leads to vasodilation and a reduction in blood pressure. The blockade of ETB receptors also leads to an increase in circulating ET-1 levels, a characteristic feature of dual ERAs.

Receptor Binding and Potency

ACT-132577 is a dual antagonist with a higher affinity for the ETA receptor compared to the ETB receptor. The in vitro potency of ACT-132577 has been characterized using receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Potency of ACT-132577

| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Reference(s) |

| IC50 | 3.4 nM | 987 nM | ~290 | |

| pA2 | 6.7 | 5.5 | - | |

| Inhibitory Potency Ratio | - | - | 16 |

IC50: Half maximal inhibitory concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Pharmacokinetics

ACT-132577 exhibits a pharmacokinetic profile suitable for once-daily dosing. It is characterized by a long elimination half-life and high plasma protein binding.

Table 2: Pharmacokinetic Properties of ACT-132577 in Humans

| Parameter | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | 4-5 hours | |

| Elimination Half-life (t½) | 40 - 66 hours | |

| Apparent Volume of Distribution (Vd/F) | ~40 L | |

| Plasma Protein Binding | >99% (primarily to albumin) | |

| Metabolism | Primarily by UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis. Not significantly metabolized by CYP enzymes. | |

| Excretion | Urine and feces |

Pharmacodynamics

Clinical studies have demonstrated the blood pressure-lowering effects of ACT-132577 in patients with hypertension.

Table 3: Pharmacodynamic Effects of ACT-132577 in Humans

| Parameter | Finding | Reference(s) |

| Blood Pressure Reduction | Dose-dependent reduction in systolic and diastolic blood pressure. | |

| Onset of Action | Significant blood pressure changes observed within 14 days of administration. | |

| Effect on ET-1 Levels | Dose-dependent increase in plasma ET-1 concentrations, consistent with ETB receptor blockade. |

Experimental Protocols

The following sections describe representative experimental methodologies for the characterization of ACT-132577.

Receptor Binding Assays

Objective: To determine the binding affinity (IC50) of ACT-132577 for ETA and ETB receptors.

Methodology: A competitive radioligand binding assay is typically employed.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

-

Radioligand: A radiolabeled endothelin ligand, such as [125I]-ET-1, is used.

-

Assay Conditions:

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (ACT-132577).

-

The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Functional Assays (Calcium Mobilization)

Objective: To assess the functional antagonist activity of ACT-132577 at endothelin receptors.

Methodology: A calcium mobilization assay is used to measure the inhibition of ET-1-induced intracellular calcium release.

-

Cell Culture: Cells expressing ETA or ETB receptors are cultured in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of ACT-132577.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

-

Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The concentration of ACT-132577 that inhibits 50% of the ET-1-induced calcium response is calculated to determine its functional potency.

Pharmacokinetic Analysis

Objective: To determine the concentration of ACT-132577 in plasma samples over time.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for bioanalysis.

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent (e.g., acetonitrile). An internal standard (e.g., a deuterated analog of the analyte) is added to the samples for accurate quantification.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated on a reverse-phase column using a suitable mobile phase.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (typically by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of ACT-132577 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

ACT-132577 is a potent, dual endothelin receptor antagonist with a well-characterized pharmacological profile. Its high affinity for endothelin receptors, particularly the ETA receptor, translates into effective antagonism of the vasoconstrictor effects of ET-1. The pharmacokinetic properties of ACT-132577, including its long half-life, support a convenient once-daily dosing regimen. Clinical data have confirmed its ability to produce sustained reductions in blood pressure, establishing it as a promising therapeutic agent for the management of resistant hypertension. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and understanding of this important therapeutic molecule.

References

Macitentan's Receptor Binding Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding kinetics and affinity of macitentan, a dual endothelin (ET) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields. This document details the quantitative binding parameters of this compound and its active metabolite, the experimental protocols used to determine these properties, and the underlying signaling pathways.

Introduction to this compound and the Endothelin System

This compound is an orally active dual endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is derived from its ability to block the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to its receptors, ETA and ETB.[1] The endothelin system plays a significant role in the pathophysiology of various cardiovascular diseases, making it a key target for therapeutic intervention.[1] this compound distinguishes itself from other ERAs, such as bosentan and ambrisentan, through its unique pharmacokinetic and pharmacodynamic properties, particularly its sustained receptor binding.[2][3]

Upon oral administration, this compound is metabolized by CYP3A4 to its major active metabolite, ACT-132577 (also known as aprocitentan). This metabolite also exhibits dual endothelin receptor antagonism and contributes to the overall therapeutic effect.

Quantitative Receptor Affinity and Kinetics

The binding characteristics of this compound and its active metabolite have been extensively studied using various in vitro assays. The data consistently demonstrate high affinity for both ETA and ETB receptors, with a notable feature being its slow dissociation kinetics, leading to a prolonged receptor occupancy.

Table 1: Receptor Binding Affinity and Kinetic Parameters for this compound and ACT-132577

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | ETA | Calcium Release (human PASMC) | Kb | 0.14 nM | |

| ETA | Schild Analysis (IP1 Accumulation) | Kb | 1.4 nM | ||

| ETB | - | - | - | ||

| ETA/ETB | Functional Assays | Receptor Occupancy Half-Life (ROt1/2) | ~17 minutes | ||

| ACT-132577 | ETA | Functional Assays | IC50 | 3.4 nM | |

| ETB | Functional Assays | IC50 | 987 nM | ||

| ETA/ETB | Functional Assays | pA2 | ETA: 6.7, ETB: 5.5 | ||

| Bosentan | ETA | Calcium Release (human PASMC) | Kb | 1.1 nM | |

| ETA/ETB | Functional Assays | Receptor Occupancy Half-Life (ROt1/2) | ~70 seconds | ||

| Ambrisentan | ETA | Calcium Release (human PASMC) | Kb | 0.12 nM | |

| ETA/ETB | Functional Assays | Receptor Occupancy Half-Life (ROt1/2) | ~40 seconds |

Note: Kb is the equilibrium dissociation constant for an antagonist. IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. ROt1/2 is the receptor occupancy half-life.

While specific kon (association rate constant) and koff (dissociation rate constant) values for this compound are not consistently reported in the literature, its kinetic profile is characterized by a "slow apparent association" and a significantly "slow dissociation" rate. This is in contrast to other ERAs like bosentan and ambrisentan, which exhibit faster dissociation rates. The prolonged receptor occupancy of this compound is a key differentiator and is thought to contribute to its sustained pharmacological effect.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the receptor binding and affinity of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of an unlabeled competitor (e.g., this compound).

Materials:

-

Cell membranes expressing ETA or ETB receptors (e.g., from CHO or HEK293 cells)

-

Radiolabeled endothelin-1 (e.g., [125I]-ET-1)

-

Unlabeled this compound and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and a protease inhibitor cocktail)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Saturation Binding:

-

In a 96-well plate, add a fixed amount of membrane protein to each well.

-

Add increasing concentrations of the radiolabeled ligand.

-

For non-specific binding determination, add a high concentration of an unlabeled ligand to a parallel set of wells.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Competition Binding:

-

Add a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand (typically at or below its Kd) to each well.

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Incubate to allow for competitive binding to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Intracellular Calcium Release Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (Kb) of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Materials:

-

Cells endogenously or recombinantly expressing ET receptors (e.g., human Pulmonary Artery Smooth Muscle Cells - PASMCs)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

ET-1 (agonist)

-

This compound and other antagonists

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Culture: Plate cells in a multi-well plate and grow to near confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with fresh physiological salt solution to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound or other antagonists to the wells and pre-incubate for a defined period (e.g., 10-120 minutes) to allow for receptor binding.

-

Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of ET-1 (typically the EC80) into the wells and record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a percentage of the control (agonist alone) against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Kb using the Cheng-Prusoff or Schild analysis.

-

Intracellular Calcium Release Assay Workflow

Inositol-1-Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of a downstream second messenger, IP1, following the activation of Gq-coupled receptors like the endothelin receptors.

Objective: To determine the functional potency of this compound by measuring its ability to inhibit ET-1-induced IP1 accumulation.

Materials:

-

Cells expressing ET receptors

-

IP1 accumulation assay kit (e.g., HTRF-based)

-

ET-1 (agonist)

-

This compound and other antagonists

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

Protocol:

-

Cell Culture: Plate cells in a multi-well plate.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: Add a fixed concentration of ET-1 in stimulation buffer containing LiCl.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lysis and Detection: Lyse the cells and add the detection reagents from the assay kit (e.g., IP1-d2 and anti-IP1 cryptate).

-

Measurement: Incubate as per the kit instructions and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Generate a standard curve to convert the HTRF signal to IP1 concentration.

-

Plot the IP1 concentration against the log concentration of the antagonist to determine the IC50 and subsequently the Kb.

-

Endothelin Receptor Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by the binding of ET-1 to ETA and ETB receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Endothelin Receptor Signaling Pathway and this compound's Mechanism of Action

Pathway Description:

-

Ligand Binding: Endothelin-1 (ET-1) binds to both ETA and ETB receptors on the surface of various cells, including vascular smooth muscle cells.

-

G-Protein Activation: This binding activates the associated Gq/11 protein.

-

Second Messenger Production: The activated Gq/11 protein stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Signaling:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

-

Cellular Response: The rise in intracellular calcium and the activation of PKC trigger a cascade of downstream events, including vasoconstriction, smooth muscle cell proliferation, and fibrosis.

This compound's Role: this compound acts as a competitive antagonist at both ETA and ETB receptors, preventing the binding of ET-1 and thereby inhibiting the entire downstream signaling cascade. Its slow dissociation from the receptors leads to a sustained blockade.

Conclusion

This compound is a high-affinity, dual endothelin receptor antagonist with a distinct kinetic profile characterized by slow receptor dissociation. This prolonged receptor occupancy is a key feature that differentiates it from other ERAs and is believed to contribute to its clinical efficacy. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other endothelin receptor modulators. A thorough understanding of its binding kinetics, affinity, and the signaling pathways it modulates is essential for researchers and clinicians in the field of cardiovascular pharmacology and drug development.

References

- 1. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow Receptor Dissociation Kinetics Differentiate this compound from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells | PLOS One [journals.plos.org]

The Structural Symphony of Specificity: An In-Depth Technical Guide to the Structure-Activity Relationship of Macitentan and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan (Opsumit®) is an orally active, potent dual endothelin receptor antagonist (ERA) that has emerged as a cornerstone in the long-term management of pulmonary arterial hypertension (PAH).[1][2] Its discovery marked a significant advancement in the field, offering an improved efficacy and safety profile compared to its predecessors.[3] This technical guide provides a comprehensive exploration of the structural-activity relationship (SAR) of this compound and its analogs, delving into the nuanced molecular interactions that govern its pharmacological activity. We will examine the quantitative data from key studies, detail the experimental protocols used to elucidate these relationships, and visualize the intricate signaling pathways and experimental workflows.

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a pivotal role in the pathophysiology of PAH through its interaction with two G-protein coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[4] The therapeutic strategy behind this compound involves the dual antagonism of both these receptors, leading to vasodilation and antiproliferative effects.[1] The development of this compound was a deliberate medicinal chemistry effort to optimize the properties of earlier ERAs, focusing on enhanced in vivo efficacy and an improved safety profile.

Quantitative Structure-Activity Relationship Data

The development of this compound involved the systematic modification of a pyrimidine-based scaffold to optimize its affinity for both ETA and ETB receptors, as well as its pharmacokinetic properties. The following tables summarize the key quantitative SAR data from the seminal publication by Bolli et al. (2012), which details the discovery of this compound.

Table 1: In Vitro Activity of Key this compound Analogs

| Compound | R¹ | R² | ETA IC₅₀ (nM) | ETB IC₅₀ (nM) |

| Bosentan (1) | - | - | 47 | 970 |

| 8 | 4-Br | H | 0.8 | 390 |

| 17 (this compound) | 4-Br | n-propyl | 0.5 | 391 |

| 18 | 4-Br | H | 1.1 | 450 |

| 19 | 4-Br | methyl | 0.7 | 420 |

| 20 | H | n-propyl | 2.9 | >1000 |

| 21 | 4-Cl | n-propyl | 0.4 | 250 |

| 22 | 4-Me | n-propyl | 0.6 | 380 |

| 23 | 3-Me | n-propyl | 1.8 | 800 |

| 24 | 2-Me | n-propyl | 3.5 | >1000 |

| 25 | 4-OMe | n-propyl | 1.2 | 650 |

| 26 | 4-CF₃ | n-propyl | 0.9 | 550 |

| 27 | 4-CN | n-propyl | 1.5 | 700 |

| 28 | 3,4-diCl | n-propyl | 0.3 | 200 |

| 29 | 3,5-diCl | n-propyl | 0.5 | 350 |

Table 2: Impact of the Sulfamide Alkyl Substituent on In Vitro Activity

| Compound | R³ (Alkyl group) | ETA IC₅₀ (nM) | ETB IC₅₀ (nM) |

| 18 | H | 1.1 | 450 |

| 19 | methyl | 0.7 | 420 |

| 30 | ethyl | 0.6 | 400 |

| 17 (this compound) | n-propyl | 0.5 | 391 |

| 31 | isopropyl | 0.8 | 500 |

| 32 | n-butyl | 0.6 | 410 |

| 33 | isobutyl | 0.7 | 430 |

| 34 | cyclopropyl | 1.2 | 600 |

| 35 | cyclopropylmethyl | 0.9 | 550 |

| 36 | 2-methoxyethyl | 1.5 | 700 |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for the key experiments cited in the discovery process.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its receptor.

-

Objective: To measure the binding affinity (IC₅₀) of test compounds for the ETA and ETB receptors.

-

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

-

Radioligand: [¹²⁵I]-ET-1.

-

Test compounds (this compound and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

96-well filter plates.

-

Scintillation counter.

-

-

Protocol:

-

In a 96-well plate, add assay buffer, test compound at various concentrations, and the cell membrane preparation.

-

Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-ET-1.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filters and measure the amount of bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value for each test compound.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the ET-1-induced increase in intracellular calcium.

-

Objective: To assess the functional antagonist potency of test compounds.

-

Materials:

-

CHO cells stably expressing either the ETA or ETB receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

ET-1.

-

Test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

-

-

Protocol:

-

Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations and incubate for a short period.

-

Place the plate in the FLIPR instrument and measure baseline fluorescence.

-

Add a fixed concentration of ET-1 to stimulate the cells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

The ability of the test compound to inhibit the ET-1-induced fluorescence increase is used to calculate its antagonist potency (IC₅₀).

-

IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-protein activation, providing another measure of functional antagonism.

-

Objective: To quantify the inhibition of ET-1-induced IP₁ production by test compounds.

-

Materials:

-

Cells expressing the target endothelin receptor.

-

IP-One HTRF assay kit (containing IP₁-d2, anti-IP₁ cryptate, and lysis buffer).

-

ET-1.

-

Test compounds.

-

HTRF-compatible plate reader.

-

-

Protocol:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound.

-